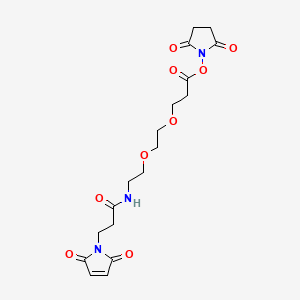

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

描述

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound featuring a pyrrolidinone ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dioxopyrrolidinone derivatives with appropriate amine and ester intermediates under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield simpler amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary amines or alcohols.

科学研究应用

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 425.4 g/mol. The structure features multiple functional groups including dioxopyrrolidine and ethoxy chains, which contribute to its reactivity and utility in various applications.

Drug Development

The compound has shown potential as a linker in antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to normal tissues. The incorporation of 2,5-Dioxopyrrolidin-1-yl derivatives allows for enhanced stability and efficacy of these conjugates .

Bioconjugation Techniques

Due to its maleimide functionality, this compound is frequently utilized in bioconjugation strategies. It can form stable thioether bonds with thiol-containing biomolecules, making it valuable for the development of targeted therapies and diagnostic agents .

Material Science

In material science, the compound's unique properties have been explored for creating functionalized polymers that exhibit specific binding capabilities or responsive behaviors under certain conditions, which can be applied in drug delivery systems .

Case Studies

作用机制

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds include other pyrrolidinone derivatives, such as:

- 1,5-Dihydro-2H-pyrrol-2-ones

- 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

The compound 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₀N₂O₆

- Molecular Weight : 266.21 g/mol

- CAS Number : 55750-62-4

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Notable mechanisms include:

- Cell Cycle Regulation : The compound has been shown to affect cell cycle regulators such as CDKN1A, which plays a crucial role in controlling cell proliferation. By repressing this factor, the compound may influence tumor growth dynamics .

- Transcription Factor Modulation : It interacts with transcription factors involved in inflammatory responses, notably suppressing NF-kappa-B activation while activating AP-1 pathways. This modulation can lead to alterations in immune responses and cellular metabolism .

- Metabolic Effects : The compound has been observed to alter lipid metabolism by interacting with proteins involved in lipid accumulation, potentially contributing to conditions like steatosis through up-regulation of fatty acid synthase (FAS) promoter activity .

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides derived from this structure demonstrated efficacy in animal models for seizures, outperforming traditional anticonvulsants like phenobarbital .

Monoclonal Antibody Production

A related study highlighted that a derivative of the compound increased monoclonal antibody production by enhancing glucose uptake and ATP levels in cells while suppressing galactosylation—a critical quality attribute for therapeutic antibodies . This suggests potential applications in biopharmaceutical manufacturing.

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates in malignancies .

Case Study 2: Anti-inflammatory Effects

Another significant finding is its anti-inflammatory potential. The compound was shown to reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with various derivatives of the compound:

| Activity | Compound | Effectiveness |

|---|---|---|

| Anticonvulsant | N'-benzyl 2-amino acetamides | ED₅₀ = 13-21 mg/kg |

| Monoclonal Antibody Production | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Increased glucose uptake |

| Anti-inflammatory | 2,5-Dioxopyrrolidin derivatives | Reduced cytokine production |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPDZOJURBVWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

326003-46-7 | |

| Record name | α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]poly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326003-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。